3-(2-Iodoethanesulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethanesulfonyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodoethanesulfonyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethanesulfonyl)propanamide typically involves the reaction of 2-iodoethanesulfonyl chloride with propanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodoethanesulfonyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethanesulfonyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride, typically carried out in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, often performed in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the iodine atom.
Reduction Reactions: Sulfide or thiol derivatives.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
3-(2-Iodoethanesulfonyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethanesulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of the activity of the target molecule, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide without the iodoethanesulfonyl group.
2-Iodoethanesulfonyl Chloride: A related compound used as a reagent in the synthesis of 3-(2-Iodoethanesulfonyl)propanamide.
Sulfonamide Derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the iodoethanesulfonyl and propanamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
185564-46-9 |
---|---|
Molecular Formula |
C5H10INO3S |
Molecular Weight |
291.11 g/mol |
IUPAC Name |
3-(2-iodoethylsulfonyl)propanamide |
InChI |
InChI=1S/C5H10INO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8) |
InChI Key |
IETLYKLOIVUSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCI)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.